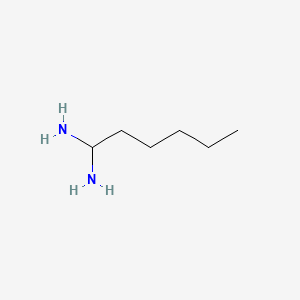

Hexanediamine

Descripción

1,6-Hexanediamine (HDA), also known as hexamethylenediamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. It is a critical monomer in synthesizing polyamides (e.g., nylon-6,6) and polyurethanes due to its bifunctional amine groups, which enable cross-linking and polymerization reactions . HDA is industrially significant, with annual production capacities exceeding 180,000 tons, as highlighted by recent industrial expansions . Its symmetrical structure (NH₂-(CH₂)₆-NH₂) contributes to high mechanical strength and ordered hydrogen bonding in polymers, making it ideal for biomedical materials and high-performance composites .

Propiedades

Número CAS |

30140-39-7 |

|---|---|

Fórmula molecular |

C6H16N2 |

Peso molecular |

116.20 g/mol |

Nombre IUPAC |

hexane-1,1-diamine |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6(7)8/h6H,2-5,7-8H2,1H3 |

Clave InChI |

SYECJBOWSGTPLU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Properties of HDA and Comparable Diamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | 39–42 | 204–205 | Highly soluble |

| 1,5-Pentanediamine (Cadaverine) | C₅H₁₄N₂ | 102.18 | 9–10 | 178–179 | Soluble |

| 1,4-Butanediamine | C₄H₁₂N₂ | 88.15 | 27–29 | 158–160 | Soluble |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.13 | -37 | 135–136 | Miscible |

Key Observations :

- Chain Length : HDA’s longer alkyl chain (C6) enhances polymer crystallinity and thermal stability compared to shorter-chain diamines like 1,5-pentanediamine (C5) or 1,4-butanediamine (C4) .

- Symmetry : HDA’s symmetrical structure promotes ordered hydrogen bonding in polyamides, leading to higher tensile strength than asymmetric diamines such as L-lysine-based diisocyanates .

Key Findings :

- Adhesives : HDA-modified adhesives exhibit superior wet strength (e.g., 1.2 MPa in plywood) compared to propanamine-based formulations, which fail under moisture .

- Catalysis: HDA outperforms tetrapropylammonium bromide (TPABr) as a structure-directing agent in ZSM-5 zeolite synthesis, achieving 44% methanol conversion after 24 hours .

- Biomedical Use : HDA-derived polyurethanes show higher elasticity (Young’s modulus ~1.5 GPa) than lysine-based alternatives due to symmetrical hard segments .

Environmental and Toxicity Profiles

- Toxicity : HDA is moderately toxic (LD₅₀ = 750 mg/kg in rats), requiring careful handling, whereas cadaverine is less toxic but emits foul odors .

- Biodegradability: HDA-based polyurethanes degrade into non-toxic byproducts, unlike traditional isocyanates .

Performance in Polymer Blends

Table 3: Copolymer Properties with HDA

Insights :

- Introducing HDA into PA5T (poly(pentamethylene terephthalamide)) improves melt-processability without compromising heat resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.